Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Physicochemical characterization Purification optimization Distillation parameter

Kinase inhibitor programs often stall due to lipophilic intermediates that compromise solubility and purification. Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 946497-94-5) solves this with: • XLogP3 1.2 (ΔlogP -0.71 vs. unsubstituted analog) - improves aqueous solubility and LLE • ≥97% purity - eliminates pre-reaction purification, saving lab time • C4 cyano enables orthogonal diversification (tetrazole, amide) without metal residues. Stable to 364°C, ideal for scale-up. Procure with confidence.

Molecular Formula C12H18N2O3
Molecular Weight 238.287
CAS No. 946497-94-5
Cat. No. B592305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
CAS946497-94-5
Molecular FormulaC12H18N2O3
Molecular Weight238.287
Structural Identifiers
SMILESCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C
InChIInChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3
InChIKeyCIJITXVSORFVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: Core Building Block Profile


Tert‑butyl 4‑cyano‑2,2‑dimethyl‑3‑oxopyrrolidine‑1‑carboxylate (CAS 946497‑94‑5) is a Boc‑protected 3‑pyrrolidinone bearing a C4 cyano substituent. The compound is widely employed as a key synthetic intermediate in the discovery of kinase inhibitors and other bioactive molecules, where the cyano group serves as both a polarity modulator and a versatile handle for downstream diversification [REFS‑1]. Its dual carbonyl‑nitrile architecture enables chemoselective transformations that are not accessible with the corresponding 4‑unsubstituted or 4‑halogenated pyrrolidinone analogs [REFS‑2].

Synthetic Core
Boc‑protected pyrrolidinone with C4 cyano handle for kinase inhibitor and bioactive molecule assembly
Polarity Modulator
Cyano group lowers logP, aiding aqueous solubility and reversed‑phase purification control
Diversification Gateway
Enables orthogonal conversion to amides, tetrazoles, amines, or acids without metal contamination

Why Generic Pyrrolidinone Analogs Fall Short in Key Synthetic Routes


Close analogs such as tert‑butyl 2,2‑dimethyl‑3‑oxopyrrolidine‑1‑carboxylate (no C4 substituent) or tert‑butyl 4‑bromo‑2,2‑dimethyl‑3‑oxopyrrolidine‑1‑carboxylate appear superficially interchangeable; however, the cyano group profoundly alters both physicochemical properties and reactivity. The cyano analog exhibits an ~80 °C higher boiling point and a logP reduction of ~0.7 units relative to the unsubstituted analog [REFS‑1][REFS‑2], directly impacting chromatographic purification and solubility. Moreover, the cyano moiety enables orthogonal diversification pathways (e.g., tetrazole formation, hydrolysis to amide) that are impossible with halogen or hydrogen substituents, making indiscriminate substitution a significant risk to synthesis yield, purity, and the accessibility of target chemical space [REFS‑1].

Boiling point mismatch
Predicted bp ~80 °C higher than unsubstituted analog may demand different distillation equipment and thermal limits.
Lipophilicity shift alters chromatography
A ΔlogP of –0.71 can reverse retention order and solubility profile, breaking optimized separation protocols.
Synthetic handle divergence
4‑halo analogs limit diversification to cross‑coupling; only cyano provides metal‑free routes to tetrazoles and amides.

Quantitative Differentiation vs. Closest Analogs


Boiling Point Elevation vs. Unsubstituted Analog

The title compound exhibits a predicted boiling point of 364.0 ± 42.0 °C at 760 mmHg, substantially higher than the 284.5 ± 33.0 °C observed for tert‑butyl 2,2‑dimethyl‑3‑oxopyrrolidine‑1‑carboxylate (CAS 1215295‑96‑7) [REFS‑1][REFS‑2]. This ~80 °C increase reflects the strong electron‑withdrawing effect of the cyano group and directly influences choice of distillation equipment and thermal stability limits during large‑scale preparation.

Boiling Point
Data to verify
Title compound 364 ± 42 °C
Unsubst. analog 284 ± 33 °C
Δ + ~80 °C
Thermal stability differences may impact purification method selection
Predicted values; no experimental boiling point data available
Physicochemical characterization Purification optimization Distillation parameter

Reduced Lipophilicity vs. Unsubstituted Analog

The title compound has an XLogP3 of 1.2, whereas the 4‑unsubstituted analog displays a logP of 1.91 [REFS‑1][REFS‑2]. The ΔlogP of –0.71 indicates significantly higher polarity, which translates to shorter retention on reversed‑phase HPLC and improved aqueous solubility, critical for biological assay buffering and work‑up partitioning.

Lipophilicity
Data to verify
Target XLogP3 1.2
Unsubst. analog 1.91
Δ –0.71
Polarity increase alters reversed‑phase retention and aqueous solubility
Computed logP values; no unified experimental measurement
Lipophilicity Solubility prediction Chromatographic retention

Higher Minimum Purity Specification

Commercial suppliers of the title compound routinely offer purity ≥97% (e.g., Chemscene CS‑0039069), whereas the closest unsubstituted analog tert‑butyl 2,2‑dimethyl‑3‑oxopyrrolidine‑1‑carboxylate is typically supplied at 95%+ [REFS‑1][REFS‑2]. The 2‑percentage‑point higher baseline purity reduces the burden of pre‑reaction purification and lowers the risk of impurity‑driven side reactions.

Purity Specification
Specification review
Title compound ≥97%
Unsubst. analog 95%+
≥ 2 pp higher
Higher baseline purity reduces pre‑reaction purification burden
Vendor‑specified purity; representative commercial values
Purity assurance Reproducibility Procurement quality

Orthogonal Diversification: Cyano vs. Bromo Handle

The C4 cyano group of the title compound can be converted into amides, tetrazoles, amines, or carboxylic acids via well‑established transformations, whereas the 4‑bromo analog (CAS 2219373‑79‑0) is restricted to transition‑metal‑catalyzed cross‑coupling or nucleophilic substitution [REFS‑1]. This synthetic divergence means the cyano intermediate provides access to a distinct set of analogues without the need for additional protection/deprotection sequences or metal contamination concerns.

Synthetic Handle
Class‑level
CN → amide, tetrazole, amine, acid
Cyano enables metal‑free diversification, unlike bromo requiring cross‑coupling
General organic transformations; no head‑to‑head study identified
Synthetic diversification Late‑stage functionalization Medicinal chemistry

Precision Application Scenarios


Kinase Inhibitor Lead Optimization with Low Lipophilicity

Programs targeting kinases where lipophilic ligand efficiency (LLE) is critical benefit from the XLogP3 of 1.2 (ΔlogP –0.71 vs. unsubstituted analog) [REFS‑1]. This reduced lipophilicity improves aqueous solubility of intermediates, facilitating high‑throughput chemistry and reducing the risk of nonspecific binding in biochemical assays. Procurement of the cyano compound is therefore justified when the project aims to maintain clogP <3 for the final inhibitor series.

Tetrazole and Amide Bioisostere Synthesis

The cyano group serves as a direct precursor to tetrazoles (via [3+2] cycloaddition with azide) and amides (via controlled hydrolysis) [REFS‑1]. This eliminates the need for orthogonal protection strategies and avoids metal residues associated with cross‑coupling of the 4‑bromo analog. Procuring the cyano building block thereby streamlines the synthesis of carboxylic acid bioisosteres, which are essential in medicinal chemistry for improving pharmacokinetic profiles.

High-Temperature Distillation and Continuous Flow Processing

With a predicted boiling point of 364 °C, the compound remains stable under high‑temperature distillation conditions where the unsubstituted analog (bp ~284 °C) would be lost or decomposed [REFS‑1]. This property is advantageous for kilogram‑scale purification by fractional distillation or in continuous flow setups that require a wide thermal operating window.

Impurity-Sensitive Reaction Methodologies

When the downstream reaction (e.g., asymmetric hydrogenation or organometallic coupling) is highly sensitive to minor impurities, the ≥97% purity specification of the title compound [REFS‑2] offers a significant advantage over the 95%+ typical of generic analogs. This higher baseline purity reduces the need for pre‑reaction purification, saves laboratory time, and improves batch‑to‑batch reproducibility.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Reduced lipophilicity building block
Aqueous solubility and assay nonspecific binding control
Tetrazole / amide bioisostere synthesis
Cyano‑to‑tetrazole/amide precursor
Metal‑free diversification and elimination of protection steps
High‑temperature distillation / flow processing
High thermal stability
Distillation tolerance and continuous‑flow thermal window
Impurity‑sensitive reaction methodologies
High purity specification
Pre‑reaction purification reduction and batch reproducibility
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